2-Nitro-1-naphthol
Overview
Description
2-Nitro-1-naphthol is an organic compound with the molecular formula C10H7NO3. It is a derivative of naphthalene, characterized by a nitro group (-NO2) at the second position and a hydroxyl group (-OH) at the first position on the naphthalene ring. This compound is known for its yellow-green to ochre-brown powder form and is used in various chemical and industrial applications .
Mechanism of Action
Target of Action
It has been employed as a substrate for the determination of alkaline phosphatase , suggesting that this enzyme could be a potential target.
Mode of Action
Given its use in enzyme assays, it may interact with its target enzyme (such as alkaline phosphatase) and undergo a reaction that can be measured, thereby allowing the enzyme’s activity to be determined .
Biochemical Pathways
Its role as a substrate in enzyme assays suggests it may be involved in enzymatic reactions or pathways where the target enzyme plays a role .
Pharmacokinetics
Its molecular weight (18917 g/mol) and LogP (2.80) suggest it may have reasonable bioavailability, as these properties are within the range typically associated with good absorption and distribution in the body .
Result of Action
Its use in enzyme assays suggests it may cause a measurable change in the activity of its target enzyme, which could potentially affect cellular processes regulated by this enzyme .
Biochemical Analysis
Biochemical Properties
2-Nitro-1-naphthol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a substrate in an amperometric 3-electrode system for the determination of alkaline phosphatase, an enzyme commonly used in electrochemical immunoassays . The interaction between this compound and alkaline phosphatase involves the formation of a colored complex, which can be detected spectrophotometrically .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to form charge transfer complexes with certain drugs, indicating its potential role in modulating cellular activities . Additionally, its anti-inflammatory properties suggest that it may impact inflammatory signaling pathways within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as an electron acceptor in charge transfer reactions, forming complexes with electron-rich compounds such as quinolones and cephalosporins . This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecules involved. The formation of these complexes can also result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound can form stable complexes with certain drugs at room and elevated temperatures .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it could potentially cause toxic or adverse effects. Detailed studies on dosage thresholds and toxicology are essential to determine the safe and effective use of this compound in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it can be metabolized by microbial enzymes, leading to the formation of different metabolites . These metabolic pathways are crucial for understanding the compound’s overall impact on metabolic flux and metabolite levels within biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its effects. Understanding its subcellular localization is essential for elucidating its role in cellular processes and its potential impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitro-1-naphthol can be synthesized through the nitration of 1-naphthol. The process involves the reaction of 1-naphthol with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale nitration reactors where 1-naphthol is treated with nitric acid in the presence of sulfuric acid. The reaction mixture is then neutralized, and the product is purified through recrystallization from solvents like ethanol .
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-1-naphthol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydroxyl group can participate in electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like bromine for halogenation or alkyl halides for alkylation are used under controlled conditions.
Major Products:
Reduction: 2-Amino-1-naphthol.
Substitution: Halogenated or alkylated derivatives of this compound.
Scientific Research Applications
2-Nitro-1-naphthol has several applications in scientific research:
Comparison with Similar Compounds
1-Nitro-2-naphthol: Similar in structure but with the nitro and hydroxyl groups swapped.
4-Nitro-1-naphthol: Another derivative with the nitro group at the fourth position.
2-Nitroso-1-naphthol: Contains a nitroso group (-NO) instead of a nitro group
Uniqueness: 2-Nitro-1-naphthol is unique due to its specific positioning of functional groups, which imparts distinct reactivity and applications. Its ability to act as a substrate in enzyme assays and its role in the synthesis of heterocyclic compounds highlight its versatility compared to its analogs .
Properties
IUPAC Name |
2-nitronaphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCCHGOWMZTLHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209508 | |
Record name | 2-Nitro-1-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
607-24-9 | |
Record name | 2-Nitro-1-naphthalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=607-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitro-1-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 607-24-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43140 | |
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Record name | 2-Nitro-1-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitro-1-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.211 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Nitro-1-naphthol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKE3TA8XGH | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main sources of 2-Nitro-1-naphthol in the environment?
A1: this compound can be emitted from both primary and secondary sources. Primarily, it is released during incomplete combustion processes, particularly from burning coal and biomass. [] Interestingly, the ratio of this compound to 4-nitrocatechol differs significantly between coal and biomass burning, potentially serving as a marker for source apportionment. [] Secondarily, this compound can form in the atmosphere through the photo-oxidation of anthropogenic volatile organic compounds like toluene and benzene, especially under high NOx conditions. []
Q2: Can you elaborate on the formation of this compound through the photochemical degradation of naphthalene?
A2: Research shows that the atmospheric photochemistry of naphthalene, when reacting with OH radicals, leads to the formation of various products, including this compound. [] This process occurs within smog chambers where controlled photolysis of compounds like isopropylnitrite generates OH radicals. [] Alongside this compound, other notable products identified in this reaction include 1,4-naphthalenedione, 4-methyl-2H-1-benzopyran-2-one, and several nitro-derivatives of naphthalene. []
Q3: How does the structure of this compound relate to its potential use in electrochemical applications?
A3: The structure of this compound allows for its reductive immobilization on carbon materials, leading to modified electrodes with potential applications in supercapacitors. [] This is linked to the electrochemical properties of this compound, which have been studied using both porous and non-porous carbon electrodes. [] The presence of the nitro group and the hydroxyl group on the naphthalene ring allows for redox reactions that contribute to charge storage.
Q4: Are there any studies on the analytical methods for detecting and quantifying this compound?
A4: While specific details on the validation of analytical methods for this compound are not provided in the provided abstracts, studies utilize advanced techniques like combined gas chromatography and mass spectrometry (GS/MS) for the identification and quantification of this compound and its related compounds. [, ] These methods are crucial for monitoring the compound in environmental samples and understanding its formation and degradation pathways.
Q5: What is the significance of this compound in atmospheric chemistry and its impact on the environment?
A5: this compound belongs to a class of organic aerosols called brown carbon (BrC). [] BrC significantly absorbs ultraviolet-visible light, directly impacting climate forcing. As a constituent of BrC, this compound contributes to light absorption by the atmosphere, with studies estimating its contribution to be around 13% of the total aerosol light absorption at a wavelength of 365 nm. [] Understanding its sources and behavior is crucial for mitigating the adverse effects of BrC on the climate.
Q6: Has this compound been investigated for any biological activity or pharmaceutical applications?
A6: Research suggests the potential use of this compound as a charge-transfer acceptor in pharmaceutical analysis. This application focuses on quantifying specific drug classes like quinolones and cephalosporins. [] This approach suggests a possible role for this compound in developing analytical methods within the pharmaceutical field.
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